1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex organic compound featuring a bicyclic structure. The bicyclo[2.2.2]octane moiety is a common motif in organic chemistry due to its rigidity and unique spatial arrangement, which can influence the reactivity and properties of the compound.
Preparation Methods
The synthesis of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclo[2.2.2]octane core, followed by functionalization to introduce the cyclopropane and sulfonyl chloride groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of rigid bicyclic structures on biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound’s unique structure can be exploited in the design of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride can be compared to other compounds with similar structures, such as:
Bicyclo[2.2.2]octane derivatives: These compounds share the same bicyclic core but differ in their functional groups, leading to variations in reactivity and applications.
Cyclopropane derivatives: Compounds with cyclopropane rings exhibit unique chemical properties due to the ring strain, which can influence their reactivity.
Sulfonyl chlorides: These compounds are widely used in organic synthesis for introducing sulfonyl groups into molecules.
The uniqueness of 1-({bicyclo[2.2.2]octan-2-yl}methyl)cyclopropane-1-sulfonyl chloride lies in the combination of these structural features, which can lead to novel reactivity patterns and applications.
Properties
Molecular Formula |
C12H19ClO2S |
---|---|
Molecular Weight |
262.80 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.2]octanylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H19ClO2S/c13-16(14,15)12(5-6-12)8-11-7-9-1-3-10(11)4-2-9/h9-11H,1-8H2 |
InChI Key |
FYLLDAZYHQLRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2CC3(CC3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.